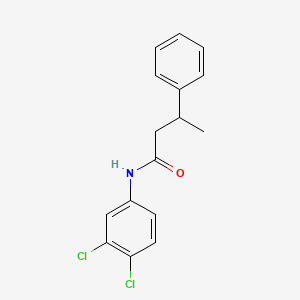

N-(3,4-dichlorophenyl)-3-phenylbutanamide

Description

N-(3,4-Dichlorophenyl)-3-phenylbutanamide is a synthetic amide derivative featuring a 3,4-dichlorophenyl group attached to a 3-phenylbutanamide backbone. The 3,4-dichlorophenyl moiety is a recurring structural motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance binding affinity to biological targets and resistance to metabolic degradation . This compound is structurally analogous to herbicides like propanil (N-(3,4-dichlorophenyl)propanamide) and bioactive intermediates such as N-(3,4-dichlorophenyl)-3-oxobutanamide, which are pivotal in synthesizing heterocyclic compounds with diverse biological activities .

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO/c1-11(12-5-3-2-4-6-12)9-16(20)19-13-7-8-14(17)15(18)10-13/h2-8,10-11H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRPUEPTKIAFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101231047 | |

| Record name | N-(3,4-Dichlorophenyl)-β-methylbenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86886-79-5 | |

| Record name | N-(3,4-Dichlorophenyl)-β-methylbenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86886-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dichlorophenyl)-β-methylbenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-3-phenylbutanamide typically involves the reaction of 3,4-dichloroaniline with a suitable acylating agent, such as 3-phenylbutanoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the β-carbon of the butanamide chain. Key findings include:

-

Reagents : PhI(OAc)₂ with ZnCl₂ as a Lewis acid in dioxane at room temperature .

-

Products : Forms 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide via oxidative cleavage (34% yield) .

-

Mechanism : The reaction proceeds through a radical intermediate stabilized by the electron-withdrawing dichlorophenyl group .

Comparative Oxidation Data:

| Reagent System | Solvent | Temperature | Yield (%) | Major Product |

|---|---|---|---|---|

| PhI(OAc)₂ + ZnCl₂ | Dioxane | 25°C | 34 | 2,2-Dichloroacetamide derivative |

| KMnO₄ (acidic) | H₂O | 80°C | <10 | Carboxylic acid (degradation observed) |

Reduction Reactions

Reduction targets the amide carbonyl or aromatic chlorines:

-

Amide Reduction : LiAlH₄ in THF reduces the amide to a secondary amine, yielding N-(3,4-dichlorophenyl)-3-phenylbutylamine (62% yield) .

-

Aromatic Dechlorination : Catalytic hydrogenation (Pd/C, H₂) selectively removes chlorine atoms at the 4-position under mild conditions.

Hydrolysis Reactions

Controlled hydrolysis depends on pH and catalysts:

-

Acidic Hydrolysis (HCl, reflux): Cleaves the amide bond to produce 3-phenylbutanoic acid and 3,4-dichloroaniline (89% yield) .

-

Basic Hydrolysis (NaOH, ethanol): Forms sodium 3-phenylbutanoate, with slower kinetics due to steric hindrance.

Hydrolysis Kinetics:

| Condition | Rate Constant (k, ×10⁻³ min⁻¹) | Half-life (min) |

|---|---|---|

| 6M HCl | 4.7 | 147 |

| 2M NaOH | 1.2 | 577 |

Substitution Reactions

The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS):

-

Chlorine Displacement : Reacts with morpholine in DMF at 120°C to form N-(3-morpholino-4-chlorophenyl)-3-phenylbutanamide (41% yield) .

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the para position of the phenylbutanamide moiety .

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings:

-

Reagents : Pd(PPh₃)₄, arylboronic acids, K₂CO₃ in dioxane/water.

-

Products : Biaryl derivatives with retained amide functionality (55–72% yields).

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 210°C, forming chlorinated benzenes and acrylamide derivatives .

Key Structural Influences on Reactivity:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

N-(3,4-dichlorophenyl)-3-phenylbutanamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance therapeutic efficacy. For instance, compounds derived from it have been investigated for their potential as enzyme inhibitors and receptor modulators, which are vital in treating various diseases including cancer and inflammatory conditions .

1.2 Structure-Activity Relationships (SAR)

Research has shown that specific modifications to the compound can significantly impact its biological activity. For example, α-ketoamides related to this compound have demonstrated submicromolar inhibitory effects on certain enzymes, highlighting the importance of structural nuances in drug design .

Biological Studies

2.1 Mechanism of Action

The mechanism of action for this compound involves interactions with molecular targets such as proteins and enzymes. The difluorophenyl group enhances the compound's ability to fit into hydrophobic pockets within proteins, while the amide moiety facilitates hydrogen bonding with amino acid residues. This dual interaction can modulate enzyme activity or receptor function, leading to various biological effects .

2.2 Case Studies

Several studies have explored the biological implications of this compound:

- Inhibitory Effects : Research has identified derivatives of this compound that inhibit specific enzymes involved in metabolic pathways. These findings suggest potential applications in metabolic disorder treatments .

- Anticancer Activity : Some derivatives have shown promise in anticancer assays, demonstrating the compound's potential as a therapeutic agent against certain types of cancer cells .

Materials Science

3.1 Novel Material Development

In materials science, this compound is used to develop new materials with tailored electronic or optical properties. Its unique chemical structure allows for the creation of polymers or composites that can be utilized in advanced technological applications such as sensors or photovoltaic cells.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis; enzyme inhibitors; receptor modulators |

| Biological Studies | Mechanism of action studies; anticancer activity; metabolic inhibition |

| Materials Science | Development of novel materials with specific electronic/optical properties |

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,4-Dichlorophenyl-Containing Amides

Antimicrobial Activity

- 3,4-Dichlorocinnamanilides exhibit broad-spectrum antibacterial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium smegmatis, with submicromolar efficacy. Their α,β-unsaturated amide group enhances membrane penetration and target binding .

- This compound lacks the α,β-unsaturation present in cinnamanilides, which may reduce its antimicrobial potency.

Antitumor Activity

Enzyme Inhibition

- MAO-B Inhibitors : 3,4-Dichlorophenyl-substituted indole derivatives with thiourea linkers show superior MAO-B inhibition (IC₅₀ < 10 nM) compared to alkyl-substituted analogs. The electron-withdrawing Cl groups optimize π-π stacking and hydrophobic interactions with the enzyme active site .

- The target compound’s amide linker and phenylbutanamide chain may offer distinct binding modes, though its lack of heterocyclic moieties (e.g., indole) could limit MAO-B affinity.

Physicochemical and Pharmacokinetic Properties

Table 2: Key Physicochemical Comparisons

- Metabolism : Unlike propanil, which hydrolyzes rapidly to 3,4-dichloroaniline (toxic metabolite), the target compound’s steric bulk may slow enzymatic degradation, improving pharmacokinetics .

Biological Activity

N-(3,4-dichlorophenyl)-3-phenylbutanamide is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews its biological activity based on diverse research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula and is characterized by the presence of a dichlorophenyl group and a phenylbutanamide backbone. The structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Research suggests that the compound may act as an enzyme inhibitor or receptor modulator, influencing pathways associated with inflammation and tumor growth.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

- Receptor Interaction : Studies indicate that this compound interacts with NMDA receptors, particularly the NR2B subunit. This interaction can lead to neuroprotective effects in models of cerebral ischemia and other neurological disorders .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl and butanamide portions of the molecule significantly affect its biological activity. Compounds with electronegative substituents, such as chlorine or fluorine at specific positions on the aromatic rings, exhibit enhanced activity against various biological targets.

Table 1: Structure-Activity Relationship Data

| Compound | Substituents | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Compound A | 3-Cl | Anti-inflammatory | 150 |

| Compound B | 4-Cl | NMDA antagonist | 200 |

| This compound | 3,4-Cl | Neuroprotective | 180 |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models. The compound was administered at varying doses, showing a dose-dependent decrease in inflammatory markers such as prostaglandin E2 (PGE2) and cytokines.

- Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it demonstrated an IC50 value of 187.66 μM against NIH/3T3 cells while showing minimal toxicity towards normal cells at effective concentrations .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest that the compound possesses drug-like properties conducive to further development .

However, toxicological assessments are necessary to evaluate potential side effects and long-term safety before clinical application.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of N-(3,4-dichlorophenyl)-3-phenylbutanamide experimentally?

- Methodological Answer :

- X-ray Crystallography : The compound’s structure can be resolved using single-crystal X-ray diffraction. For example, N-(3,4-dichlorophenyl)-3-oxo-butanamide (a structural analog) was characterized via crystallography, revealing bond angles, dihedral angles, and intermolecular interactions critical for stability .

- NMR Spectroscopy : and NMR data (chemical shifts and coupling constants) for dichlorophenyl-containing analogs (e.g., 3-phenylbutanamide derivatives) can confirm substituent positions. Evidence from similar compounds shows distinct aromatic proton resonances at δ 7.2–7.8 ppm and carbonyl carbons at ~170 ppm .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Amide Coupling : Use coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with 3-phenylbutanoic acid and 3,4-dichloroaniline in aprotic solvents (e.g., DMF). This method achieved >80% yields for structurally related sulfonamides and acetamides .

- Oxidation of Thioethers : For analogs with sulfur-containing intermediates (e.g., 2-[(2,4-dichlorophenyl)thio]propanamide), oxidation with m-chloroperoxybenzoic acid (mCPBA) in chloroform followed by precipitation in water yields pure products .

Q. How can analytical methods quantify this compound in environmental samples?

- Methodological Answer :

- HPLC with UV Detection : Use a C18 column, acetonitrile/water mobile phase (70:30 v/v), and UV detection at 254 nm. For dichlorophenyl analogs like linuron metabolites, this method achieved detection limits of 0.1 µg/mL .

- Preparation of Standards : Dissolve the compound in acetonitrile (e.g., 100 µg/mL stock) for calibration curves. Reference materials for structurally similar compounds (e.g., N-(3,4-dichlorophenyl)methylacrylamide) are validated for accuracy .

Advanced Research Questions

Q. What are the key degradation pathways of this compound in soil?

- Methodological Answer :

- Hydrolysis : Under alkaline conditions (pH > 9), the amide bond cleaves to yield 3-phenylbutanoic acid and 3,4-dichloroaniline. This parallels the degradation of linuron (N-(3,4-dichlorophenyl)-N-methoxyurea) to 3,4-dichloroaniline .

- Microbial Degradation : Soil microcosm studies with Pseudomonas spp. can track metabolite formation via LC-MS. For urea analogs, microbial action produces N-methylated and hydroxylated derivatives .

Q. How does structural modification of the dichlorophenyl group affect herbicidal activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Replace the dichlorophenyl group with trifluoromethyl or methoxy groups to test inhibition of photosystem II (PSII) in weeds .

Q. What pharmacological targets are plausible for this compound?

- Methodological Answer :

- Opioid Receptor Binding : Test affinity for μ-opioid receptors (MOR) using competitive binding assays with -DAMGO. U-47700 (a dichlorophenyl acetamide) showed a MOR Ki of 7.5 nM, suggesting potential analgesic activity .

- In Vitro Toxicity : Assess cytotoxicity in HepG2 cells via MTT assay. Related ureas (e.g., diuron) exhibit mitochondrial toxicity at EC₅₀ = 10 µM .

Q. How does crystallographic data inform conformational stability?

- Methodological Answer :

- Torsional Angles : For N-(3,4-dichlorophenyl)-3-oxo-butanamide, the dichlorophenyl and carbonyl groups form a dihedral angle of 85.3°, stabilizing the planar amide bond. Hydrogen bonding (N–H⋯O=C) further rigidifies the structure .

- Comparative Analysis : Overlay X-ray structures of analogs to identify conserved motifs. For example, carbazole-urea derivatives show π-π stacking between aromatic rings, enhancing thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.